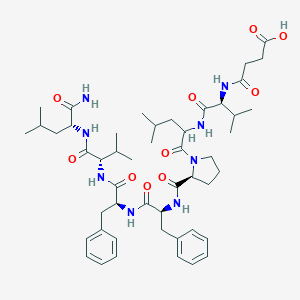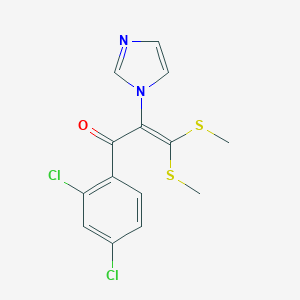
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one, also known as SB202190, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1997 by a group of chemists led by Dr. David W. Banner at SmithKline Beecham Pharmaceuticals. Since then, SB202190 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Mecanismo De Acción
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of p38 MAPK, leading to the inhibition of various cellular processes that are regulated by this signaling pathway.
Efectos Bioquímicos Y Fisiológicos
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, in various cell types. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has been shown to protect neurons from oxidative stress-induced damage and prevent the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one is its specificity for p38 MAPK. This allows researchers to selectively inhibit the activity of this signaling pathway without affecting other signaling pathways. However, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has also been shown to have off-target effects on other enzymes, such as JNK and ERK. This can complicate the interpretation of experimental results and requires careful control experiments to rule out non-specific effects.
List of
Direcciones Futuras
1. Development of more potent and specific inhibitors of p38 MAPK.
2. Investigation of the role of p38 MAPK in the regulation of autophagy and mitophagy.
3. Investigation of the role of p38 MAPK in the regulation of stem cell differentiation and self-renewal.
4. Investigation of the role of p38 MAPK in the regulation of circadian rhythms.
5. Development of p38 MAPK inhibitors for the treatment of neurodegenerative diseases.
6. Investigation of the role of p38 MAPK in the regulation of aging and age-related diseases.
7. Investigation of the role of p38 MAPK in the regulation of immune cell function and inflammation.
8. Development of p38 MAPK inhibitors for the treatment of inflammatory diseases.
9. Investigation of the role of p38 MAPK in the regulation of metabolism and energy homeostasis.
10. Investigation of the role of p38 MAPK in the regulation of gene expression and epigenetic modifications.
Métodos De Síntesis
The synthesis of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one involves a multi-step process that starts with the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid thioester. Finally, the thioester is reacted with imidazole to form 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has been widely used as a research tool to study the role of p38 mitogen-activated protein kinase (MAPK) signaling pathway in various cellular processes. It has been shown to inhibit the activity of p38 MAPK, which is involved in the regulation of cell differentiation, apoptosis, and inflammation. 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one has also been used to investigate the role of p38 MAPK in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
Número CAS |
145935-20-2 |
|---|---|
Nombre del producto |
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Fórmula molecular |
C14H12Cl2N2OS2 |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3,3-bis(methylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H12Cl2N2OS2/c1-20-14(21-2)12(18-6-5-17-8-18)13(19)10-4-3-9(15)7-11(10)16/h3-8H,1-2H3 |
Clave InChI |
IZUPJDSJOOMLQM-UHFFFAOYSA-N |
SMILES |
CSC(=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2)SC |
SMILES canónico |
CSC(=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2)SC |
Sinónimos |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3,3-bis(methylthio)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



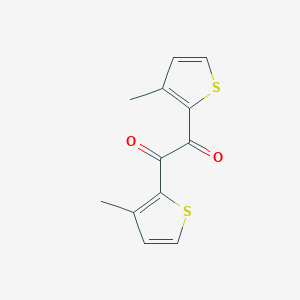
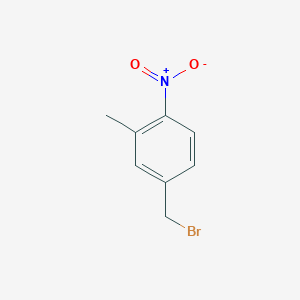
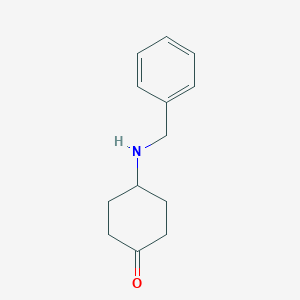
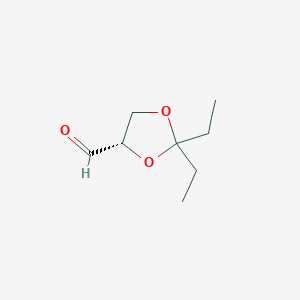
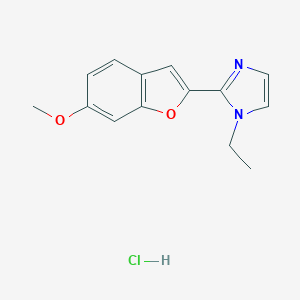
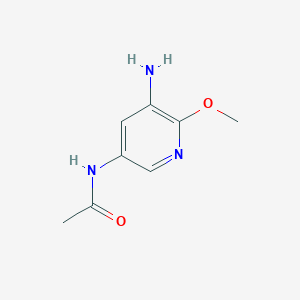
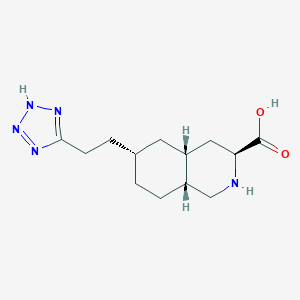

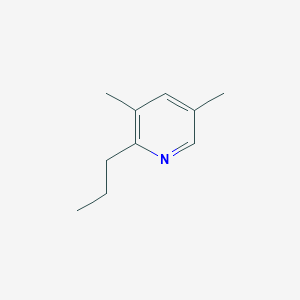
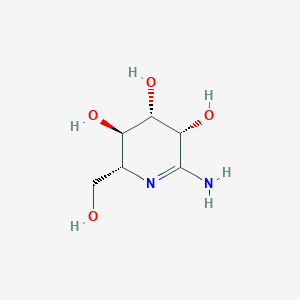
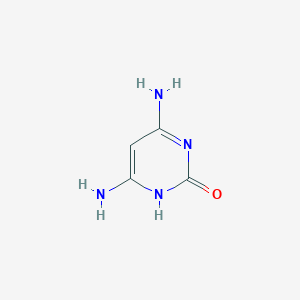
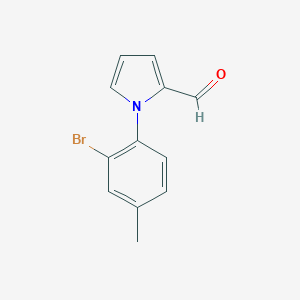
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
